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Compound of Interest

Compound Name: Fezolinetant

Cat. No.: B607441

Fezolinetant and Bone Mineral Density: A
Comparative Analysis Against Placebo

A neutral effect on bone mineral density (BMD) has been observed for the non-hormonal
menopause treatment, fezolinetant, when compared to placebo in a comprehensive 52-week
clinical trial. This guide provides an in-depth comparison of the impact of fezolinetant on bone
health, presenting key data from the SKYLIGHT 4 clinical trial for researchers, scientists, and
drug development professionals.

Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, has been developed for the
treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.
Given that menopause is a period of accelerated bone loss, the skeletal safety of new
therapies for menopausal symptoms is of paramount importance. The SKYLIGHT 4 trial was a
long-term safety study that included a thorough assessment of bone mineral density.

Quantitative Data Summary

The following tables summarize the changes in bone mineral density at the hip (femoral neck)
and lumbar spine after 52 weeks of treatment with fezolinetant (30 mg and 45 mg daily)
versus placebo. The data is derived from the SKYLIGHT 4 clinical trial's supplementary

appendix.

Table 1. Change in Bone Mineral Density at the Hip (Femoral Neck) at Week 52
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LS Mean LS Mean
Baseline Week 52 (SE) Difference
Treatment
= N Mean (SD), Mean (SD), Change vs Placebo
rou
s glcm? glcm? from (SE) [95%
Baseline CI]
-0.010
Placebo 588 0.83 (0.13) 0.82 (0.13)
(0.002)
_ 0.000 (0.003)
Fezolinetant -0.010
586 0.83 (0.13) 0.82 (0.13) [-0.006—
30 mg (0.002)
0.006]
, 0.001 (0.003)
Fezolinetant -0.009
586 0.83 (0.13) 0.82 (0.13) [-0.005—
45 mg (0.002)
0.007]

SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence

Interval

Table 2: Change in Bone Mineral Density at the Lumbar Spine at Week 52

LS Mean LS Mean
Baseline Week 52 (SE) Difference
Treatment
- N Mean (SD), Mean (SD), Change vs Placebo
rou
- glcm? glcm? from (SE) [95%
Baseline Cl]
-0.013
Placebo 594 1.04 (0.18) 1.03 (0.19)
(0.003)
. 0.001 (0.004)
Fezolinetant -0.011
581 1.04 (0.17) 1.01 (0.17) [-0.007—
30 mg (0.003)
0.010]
: 0.003 (0.004)
Fezolinetant -0.010
588 1.05 (0.18) 1.02 (0.19) [-0.006—
45 mg (0.003)
0.011]
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SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence
Interval

The data indicates that the changes in bone mineral density at both the hip and lumbar spine
over 52 weeks were minimal and not significantly different between the fezolinetant treatment
groups and the placebo group.

Experimental Protocols
The assessment of bone mineral density in the SKYLIGHT 4 trial followed a rigorous protocol:

o Study Design: A phase 3, randomized, double-blind, placebo-controlled, 52-week safety
study.

« Participants: Postmenopausal women seeking treatment for vasomotor symptoms.

« Intervention: Once-daily oral administration of fezolinetant 30 mg, fezolinetant 45 mg, or
placebo.

o BMD Measurement: Bone mineral density of the hip (femoral neck) and lumbar spine was
measured at baseline and at week 52.

o Methodology: Dual-energy X-ray absorptiometry (DXA) was used for all BMD assessments.
This is the gold-standard technique for measuring bone density.

e Analysis: The primary analysis for this endpoint was the change from baseline in BMD at
week 52, analyzed using a mixed model for repeated measures.

Signaling Pathway and Experimental Workflow

To visualize the context of fezolinetant's action and the experimental design for assessing its
impact on bone, the following diagrams are provided.
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Fezolinetant's Mechanism of Action
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BMD Assessment Workflow in SKYLIGHT 4

In conclusion, the available evidence from the SKYLIGHT 4 trial indicates that fezolinetant, at
doses of 30 mg and 45 mg administered daily for 52 weeks, does not have a discernible impact
on bone mineral density at the hip or lumbar spine when compared to placebo. This neutral
effect on bone health is a significant finding for a non-hormonal therapy aimed at alleviating
menopausal symptoms. Further research, including the analysis of bone turnover markers from
a broader range of studies, will continue to refine our understanding of fezolinetant's long-term
safety profile.
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 To cite this document: BenchChem. [Assessing the impact of fezolinetant on bone mineral
density compared to placebo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607441#assessing-the-impact-of-fezolinetant-on-
bone-mineral-density-compared-to-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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